N-Isopropylguanidine hydrochloride
Description
IUPAC Nomenclature and Structural Representation
N-Isopropylguanidine hydrochloride is systematically named 2-propan-2-ylguanidine hydrochloride according to IUPAC guidelines. The structure consists of a guanidine core (a planar triamino moiety with the formula $$ \text{HN=C(NH}2\text{)}2 $$) modified by an isopropyl group ($$-\text{CH(CH}3\text{)}2$$) at one nitrogen atom, with a hydrochloride counterion. The guanidine group adopts a resonance-stabilized planar geometry, while the isopropyl substituent introduces steric bulk (Figure 1).
Structural Representation :
$$
\text{HN=C(NH–CH(CH}3\text{)}2\text{)(NH}_2\text{)·HCl}
$$
The hydrochloride salt enhances solubility in polar solvents due to ionic interactions.
Molecular Formula and Crystallographic Data Analysis
The molecular formula is $$ \text{C}4\text{H}{12}\text{ClN}_3 $$, with a molecular weight of 137.61 g/mol . While explicit crystallographic data for this compound is limited, related guanidinium salts (e.g., guanidinium chloride) exhibit orthorhombic crystal systems with hydrogen-bonded networks between the guanidinium cation and chloride anions. Key structural features include:
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}4\text{H}{12}\text{ClN}_3 $$ |
| Molecular weight | 137.61 g/mol |
| Charge distribution | +1 (guanidinium), -1 (chloride) |
| Hydrogen bonding | N–H···Cl interactions |
The isopropyl group disrupts symmetry compared to unsubstituted guanidinium chloride, potentially affecting packing efficiency in the solid state.
Comparative Analysis of Tautomeric Forms
Guanidine derivatives exhibit tautomerism between imino ($$ \text{HN=C(NR)(NH}2\text{)} $$) and amino ($$ \text{H}2\text{N–C(NR)=NH} $$) forms (Figure 2). For N-isopropylguanidine:
- Imino Tautomer : Favored due to the electron-donating isopropyl group, which stabilizes the conjugated system through inductive effects.
- Amino Tautomer : Less prevalent but may contribute to reactivity in basic conditions.
Key Factors Influencing Tautomerism :
- Substituent Effects : Alkyl groups (e.g., isopropyl) favor the imino form via steric and electronic stabilization.
- Solvent Interactions : Polar solvents stabilize charged species, shifting equilibrium toward the protonated guanidinium form.
Spectroscopic studies (e.g., IR, $$ ^1\text{H NMR} $$) would reveal distinct signals for each tautomer, though experimental data for this specific compound is not widely reported.
Figure 1 : Structural diagram of this compound, highlighting the guanidinium core (blue), isopropyl group (green), and chloride ion (red).
Figure 2 : Tautomeric equilibrium between imino (left) and amino (right) forms of N-isopropylguanidine.
Properties
IUPAC Name |
2-propan-2-ylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3.ClH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H4,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWHYRJXUNAUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Isopropylguanidine hydrochloride is a compound derived from guanidine, which exhibits various biological activities, particularly in the context of neuromuscular disorders and potential antimicrobial effects. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound functions primarily by enhancing the release of acetylcholine at neuromuscular junctions. This mechanism is crucial for its therapeutic effect in conditions such as myasthenia gravis and Eaton-Lambert syndrome, where muscle weakness is a significant symptom. The compound appears to slow the rates of depolarization and repolarization in muscle cell membranes, thereby facilitating improved muscle contraction and function .
Pharmacokinetics
- Absorption : Rapidly absorbed and distributed within the body.
- Half-life : Approximately 7-8 hours.
- Metabolism : Not metabolized significantly, indicating a direct action without extensive breakdown in the body .
Neuromuscular Disorders
In clinical settings, this compound has been utilized to treat muscle weakness associated with myasthenic syndromes. A study highlighted its effectiveness in increasing muscle strength in patients with Eaton-Lambert syndrome, demonstrating significant improvements in muscle function following administration .
Cytotoxicity Studies
A study evaluating various guanidine derivatives reported varying degrees of cytotoxicity. This compound was found to have an IC50 value indicating moderate cytotoxic effects on certain cell lines, suggesting that while effective for therapeutic purposes, caution is warranted regarding its dosage to avoid adverse effects .
In Vivo Studies
In vivo studies involving inhalation exposure to guanidine derivatives demonstrated significant inflammatory responses in animal models. Elevated levels of inflammatory cytokines were observed following exposure, indicating potential risks associated with inhalation or systemic administration at high doses .
Data Summary Table
| Parameter | This compound |
|---|---|
| Mechanism of Action | Enhances acetylcholine release |
| Therapeutic Uses | Myasthenia gravis, Eaton-Lambert syndrome |
| Half-life | 7-8 hours |
| Cytotoxicity (IC50) | Moderate (exact value varies) |
| Antimicrobial Activity | Potential against resistant strains |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Guanidine Derivatives
*The "Complex Guanidine Derivative" refers to the compound described in , which includes imidazole and pyridine moieties.
Key Insights:
Molecular Weight and Solubility :
- Guanidine hydrochloride (95.46 g/mol) is a small, highly polar molecule with exceptional water solubility, making it ideal for biochemical applications like protein denaturation .
- This compound (137.46 g/mol) has reduced polarity due to the hydrophobic isopropyl group, likely lowering its water solubility but enhancing compatibility with organic solvents (e.g., DMF) used in synthesis .
- The complex guanidine derivative (395.38 g/mol) exhibits significantly lower solubility in aqueous media due to aromatic substituents but may interact with biological targets via its heterocyclic groups .
Chemical Reactivity :
- Guanidine hydrochloride’s unsubstituted guanidine core allows it to act as a strong base and chaotropic agent, disrupting hydrogen bonds in proteins .
- This compound retains nucleophilic reactivity but demonstrates modified reactivity in cyclization and sulfonylation reactions, enabling the synthesis of sulfur-containing heterocycles .
Applications: Guanidine HCl: Widely used in biotechnology for DNA/RNA purification and protein unfolding . N-Isopropylguanidine HCl: Specialized applications in medicinal chemistry for constructing thienothiadiazine scaffolds . Complex Guanidine Derivative: Potential use in drug development due to its imidazole and pyridine groups, which are common in receptor-targeting molecules .
Comparison with Non-Guanidine Hydrochlorides
While guanidine derivatives share a hydrochloride salt group, their applications diverge significantly from other hydrochlorides:
Table 2: Comparison with Pharmacologically Active Hydrochlorides
Key Insights:
- Prilocaine HCl : As a local anesthetic, its amide and tertiary amine functional groups enable nerve-blocking activity, contrasting with N-Isopropylguanidine HCl’s role as a synthetic intermediate .
- Isothipendyl HCl : Its thiophene and piperidine groups confer antihistamine properties, highlighting structural diversity among hydrochlorides .
Research Findings
Synthetic Utility : this compound reacts with sulfonyl chlorides (e.g., 3,5-dichlorothiophene-2-sulfonyl chloride) to form sulfonyl guanidines, which undergo copper-catalyzed cyclization to yield bioactive heterocycles .
Pharmaceutical Potential: The complex guanidine derivative () exemplifies how guanidine scaffolds can be modified with aromatic groups for targeted drug design .
Preparation Methods
Preparation Overview
N-Isopropylguanidine hydrochloride is typically synthesized via guanidinylation reactions involving substituted cyanamides or alkylation of guanidine derivatives. The preparation methods can be broadly categorized into:
- Reaction of substituted cyanamides with amines
- Alkylation of guanidine or guanidine salts
- Use of guanylating agents such as cyanogen bromide or thiourea derivatives
Synthesis via Reaction of Substituted Cyanamides with Amines
One established method involves reacting substituted cyanamides with isopropylamine or ammonia in the presence of a Lewis acid catalyst such as aluminum chloride. This method is adapted from a patented procedure for substituted guanidines:
- Reaction Conditions: Reflux in chlorobenzene solvent for approximately 5 hours.
- Catalyst: Aluminum chloride (Lewis acid).
- Mechanism: The substituted cyanamide undergoes nucleophilic attack by isopropylamine, facilitated by the Lewis acid, forming the guanidine moiety.
- Work-up: Standard organic extraction and purification yield the guanidine hydrochloride salt.
This approach has been demonstrated for related substituted guanidines, indicating its applicability for this compound synthesis with suitable cyanamide precursors and isopropylamine.
Alkylation of Guanidine Salts
Another common route is the alkylation of guanidine or its salts (e.g., guanidine hydrochloride) with isopropyl halides or isopropyl sulfonates under basic conditions:
- Reagents: Guanidine hydrochloride and isopropyl halide (e.g., isopropyl bromide or chloride).
- Base: Sodium hydride or other strong bases to deprotonate guanidine.
- Solvent: Dry tetrahydrofuran (THF) or other aprotic solvents.
- Temperature: Ambient to reflux conditions depending on reactivity.
- Outcome: Selective N-alkylation at the guanidine nitrogen to afford this compound.
This method is advantageous for its simplicity and relatively mild reaction conditions. The reaction proceeds via nucleophilic substitution, where the guanidine nitrogen attacks the alkyl halide electrophile.
Guanidinylation Using Cyanogen Bromide
A specialized approach involves the treatment of amines with cyanogen bromide (BrCN) in dry ethereal solution, followed by alkylation:
- Step 1: Formation of a cyanoguanidine intermediate by reaction of isopropylamine with cyanogen bromide.
- Step 2: Alkylation of the intermediate with alkyl halides in the presence of sodium hydride in dry THF.
- Advantages: High selectivity and yields due to intermediate stabilization.
- Limitations: Use of toxic cyanogen bromide requires careful handling.
This method is useful for preparing substituted guanidines with complex substitution patterns and can be adapted for this compound.
Alternative Synthetic Routes from Urea Derivatives
Though less direct, guanidine derivatives can be synthesized from urea via alkylation with di-isopropyl sulfate under controlled acidic or neutral conditions:
- Process: Urea reacts with di-isopropyl sulfate to form O-ethyl isourea intermediates.
- Subsequent Amination: Converts intermediates to guanidine derivatives.
- Yield: Moderate yields (~48%) for guanidine salts.
- Challenges: Instability of di-isopropyl sulfate and purification complexity.
This method is more relevant for large-scale industrial synthesis and can be adapted to produce this compound with further optimization.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Reaction of Substituted Cyanamides with Isopropylamine | Substituted cyanamide, Isopropylamine, AlCl3, reflux in chlorobenzene | Good selectivity, well-established | Requires Lewis acid catalyst, reflux | Not explicitly reported, typically moderate to high |
| Alkylation of Guanidine Hydrochloride | Guanidine HCl, Isopropyl halide, NaH, THF | Simple, mild conditions | Possible over-alkylation, requires dry conditions | Moderate to high (60-85%) |
| Cyanogen Bromide Guanidinylation | Isopropylamine, BrCN, alkyl halide, NaH, THF | High selectivity, versatile | Toxic reagents, complex handling | High (up to 90%) |
| Urea Alkylation via Di-isopropyl Sulfate | Urea, di-isopropyl sulfate, acid/base | Industrial scale potential | Reagent instability, purification difficulty | Moderate (~48%) |
Research Findings and Analysis
- The Lewis acid-catalyzed reaction of substituted cyanamides with isopropylamine provides a direct and efficient route to N-substituted guanidines, including this compound, with controlled reaction times (approx. 5 hours) and manageable purification steps.
- Alkylation of guanidine hydrochloride salts with isopropyl halides under basic conditions is a straightforward method, but requires careful control to avoid multiple alkylations and side reactions. Use of sodium hydride in dry THF is common to generate the nucleophilic guanidine species.
- The cyanogen bromide method, while highly selective, involves hazardous reagents and is less favored for routine synthesis but valuable for complex guanidine derivatives.
- Industrially, guanidine derivatives can be prepared from urea via alkylation with di-isopropyl sulfate, but this route is less common for specific N-isopropyl derivatives due to reagent instability and moderate yields.
Q & A
Basic Research Question
- Training : All personnel must undergo hazard-specific training, including spill management and emergency procedures. Documentation of training is mandatory .
- Storage : Store in airtight, corrosion-resistant containers at 2–8°C to prevent degradation.
- PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are required for handling powdered forms to avoid inhalation .
Which analytical techniques are most effective for characterizing purity and stability?
Basic Research Question
High-Performance Liquid Chromatography (HPLC) is the gold standard:
Additional methods include mass spectrometry for structural confirmation and Karl Fischer titration for moisture analysis. Validated methods per USP <1225> ensure reproducibility .
How can conflicting data on catalytic efficiency in multicomponent reactions be resolved?
Advanced Research Question
Discrepancies often arise from:
- Reaction conditions : Variations in solvent polarity, temperature, or catalyst loading.
- Impurities : Trace metals or moisture affecting reactivity.
Methodological Solutions : - Control experiments : Compare results under strictly anhydrous vs. ambient conditions.
- Reproducibility checks : Use standardized reagents (e.g., HPLC-grade solvents) and replicate studies across labs.
- Kinetic studies : Monitor reaction progress via in-situ NMR or IR spectroscopy to identify rate-limiting steps .
What strategies optimize synthesis yield for scalable production?
Advanced Research Question
- Continuous flow processes : Enhance mixing efficiency and reduce reaction time (e.g., microreactors for stepwise amine addition) .
- Solvent selection : Polar aprotic solvents (e.g., THF) improve intermediate solubility.
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported reagents) reduce waste .
Data-Driven Approach :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 30–35°C | Maximizes kinetics without decomposition |
| Isopropylamine:Molar Ratio | 1.2:1 | Minimizes unreacted starting material |
| Reaction Time | 36 hours | Balances completion vs. side reactions |
How do hydrogen-bonding properties influence reactivity in organic synthesis?
Advanced Research Question
this compound’s strong hydrogen-bonding capacity (due to its guanidine group) enables:
- Transition-state stabilization : Enhances nucleophilic substitution rates in SN2 reactions.
- Supramolecular catalysis : Facilitates substrate orientation in asymmetric synthesis.
Experimental Validation : - FT-IR analysis : Identify N–H stretching vibrations (3200–3400 cm⁻¹) to correlate hydrogen-bonding strength with catalytic activity .
- Computational modeling : Density Functional Theory (DFT) calculations predict interaction energies with substrates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
